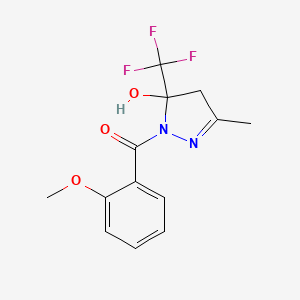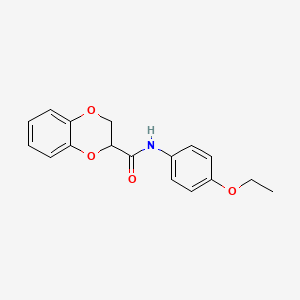![molecular formula C19H26N2O2 B4885566 N-[3-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B4885566.png)
N-[3-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide
Overview
Description
N-[3-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide, also known as CPP-109, is a small molecule inhibitor of the enzyme histone deacetylase (HDAC). HDAC is an important enzyme that regulates gene expression by removing acetyl groups from histone proteins, which are involved in the packaging of DNA. By inhibiting HDAC, CPP-109 can increase the acetylation of histones, leading to changes in gene expression. This has potential applications in the treatment of various diseases, including cancer, neurological disorders, and addiction.
Mechanism of Action
N-[3-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide inhibits HDAC by binding to the active site of the enzyme, preventing it from removing acetyl groups from histones. This leads to increased acetylation of histones, which can alter gene expression and cellular processes. The exact mechanism by which this occurs is not fully understood, but it is thought to involve changes in chromatin structure and the recruitment of transcriptional co-activators.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[3-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide depend on the specific genes and cellular processes that are affected by the increased histone acetylation. In cancer cells, this can lead to cell cycle arrest and apoptosis. In neurological disorders, this can lead to improved cognitive function and reduced neuroinflammation. In addiction research, this can lead to reduced drug-seeking behavior and relapse.
Advantages and Limitations for Lab Experiments
One advantage of N-[3-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide as a research tool is its specificity for HDAC, which allows for targeted manipulation of gene expression. However, like all small molecule inhibitors, N-[3-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide has limitations in terms of its potential off-target effects and toxicity. It is important to use appropriate controls and experimental conditions to minimize these effects.
Future Directions
There are many potential future directions for research involving N-[3-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide and other HDAC inhibitors. Some possible areas of investigation include:
1. Developing more specific HDAC inhibitors that target specific isoforms or subsets of genes, which could have fewer off-target effects and greater therapeutic potential.
2. Investigating the role of HDAC inhibitors in epigenetic regulation and chromatin remodeling, which could lead to new insights into cellular processes and disease mechanisms.
3. Developing combination therapies involving HDAC inhibitors and other drugs or therapies, which could have synergistic effects and improve treatment outcomes.
4. Investigating the potential of HDAC inhibitors in other disease areas, such as autoimmune disorders, metabolic diseases, and infectious diseases.
5. Developing new methods for delivering HDAC inhibitors to target tissues or cells, which could improve their efficacy and reduce toxicity.
In conclusion, N-[3-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide is a promising research tool with potential applications in the treatment of cancer, neurological disorders, and addiction. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Scientific Research Applications
N-[3-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide has been studied extensively for its potential therapeutic applications. In cancer research, HDAC inhibitors like N-[3-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide have been shown to induce cell cycle arrest and apoptosis in cancer cells, making them a promising target for cancer treatment. In neurological disorders, HDAC inhibitors have been shown to improve cognitive function and reduce neuroinflammation, suggesting potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addiction research, HDAC inhibitors like N-[3-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide have been shown to reduce drug-seeking behavior and relapse in animal models, suggesting potential applications in the treatment of drug addiction.
properties
IUPAC Name |
N-[3-(piperidine-1-carbonyl)phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-18(15-8-3-1-4-9-15)20-17-11-7-10-16(14-17)19(23)21-12-5-2-6-13-21/h7,10-11,14-15H,1-6,8-9,12-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPVGXBLAKQRBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(piperidin-1-ylcarbonyl)phenyl]cyclohexanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-benzyl-1-piperazinyl)methyl]-9-ethyl-9H-carbazole](/img/structure/B4885487.png)
![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine](/img/structure/B4885488.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-methyl-3-furamide](/img/structure/B4885504.png)

![4-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B4885516.png)


![N-[2-(2,5-dimethylphenoxy)ethyl]-1-butanamine](/img/structure/B4885525.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone](/img/structure/B4885530.png)
![N-butyl-N-[(diphenylphosphoryl)methyl]-1-butanamine](/img/structure/B4885538.png)
![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B4885547.png)

![N-1,3-benzodioxol-5-yl-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4885572.png)
![5-{3-[(2-fluorobenzyl)oxy]-4-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4885586.png)